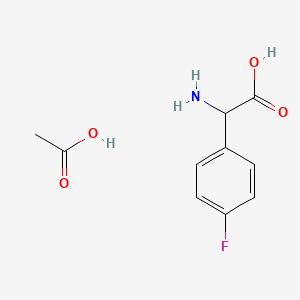

Acetic acid;2-amino-2-(4-fluorophenyl)acetic acid

Description

2-Amino-2-(4-fluorophenyl)acetic acid is a chiral α-amino acid derivative characterized by a 4-fluorophenyl group attached to the α-carbon of an acetic acid backbone. Its molecular formula is C₈H₈FNO₂, with a molecular weight of 169.15 g/mol (racemic form) . The (R)-enantiomer (CAS 939-74-3) is specifically noted in pharmaceutical research, highlighting the importance of stereochemistry in its biological activity .

Properties

Molecular Formula |

C10H12FNO4 |

|---|---|

Molecular Weight |

229.20 g/mol |

IUPAC Name |

acetic acid;2-amino-2-(4-fluorophenyl)acetic acid |

InChI |

InChI=1S/C8H8FNO2.C2H4O2/c9-6-3-1-5(2-4-6)7(10)8(11)12;1-2(3)4/h1-4,7H,10H2,(H,11,12);1H3,(H,3,4) |

InChI Key |

QZGWLJGEHAADTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1C(C(=O)O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant method for synthesizing 2-amino-2-(4-fluorophenyl)acetic acid involves a multi-step process starting from 4-fluorobenzaldehyde:

Step 1: Formation of 4-fluorophenylacetonitrile

4-Fluorobenzaldehyde reacts with ammonium acetate and potassium cyanide to produce 4-fluorophenylacetonitrile. This step typically occurs under controlled temperature to ensure complete conversion and minimize side reactions.Step 2: Hydrolysis of 4-fluorophenylacetonitrile

The nitrile intermediate undergoes acidic hydrolysis, often using hydrochloric acid under reflux conditions, to yield 4-fluorophenylacetic acid.Step 3: Reductive Amination

The 4-fluorophenylacetic acid is subjected to reductive amination with ammonia and a reducing agent such as sodium cyanoborohydride, converting the carboxylic acid into the target amino acid compound.

This synthetic pathway is summarized in the table below:

| Step | Reactants/Intermediates | Conditions | Product |

|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde + NH4OAc + KCN | Controlled temperature, stirring | 4-Fluorophenylacetonitrile |

| 2 | 4-Fluorophenylacetonitrile + HCl | Acidic hydrolysis, reflux | 4-Fluorophenylacetic acid |

| 3 | 4-Fluorophenylacetic acid + NH3 + NaCNBH3 | Reductive amination, mild conditions | 2-Amino-2-(4-fluorophenyl)acetic acid |

Industrial Production Methods

Industrial synthesis follows similar routes but optimizes parameters such as temperature, pressure, reagent purity, and reaction time to maximize yield and purity. Large-scale reactors incorporate controlled addition rates and continuous flow systems to enhance efficiency. Purification steps often include crystallization and chromatographic techniques to achieve high-purity (>99%) product suitable for pharmaceutical applications.

Alternative Preparation via Diazonium Salt Intermediates

A patented method describes the preparation of 4-fluorophenylacetic acid derivatives via diazonium salt intermediates starting from 4-fluoroaniline:

- 4-Fluoroaniline is reacted with hydrochloric acid and sodium nitrite to form the diazonium salt.

- This intermediate undergoes substitution reactions with vinylidene chloride in the presence of catalysts such as tetramethylammonium chloride and copper chloride.

- Subsequent hydrolysis and recrystallization yield high-purity 4-fluorophenylacetic acid, which can be further aminated to the target amino acid.

This approach is advantageous for producing fluoro-substituted phenylacetic acids with high selectivity and purity.

The compound can undergo various chemical transformations:

- Oxidation: Using agents like potassium permanganate or chromium trioxide, the amino acid can be oxidized to ketones or carboxylic acids.

- Reduction: Lithium aluminum hydride or sodium borohydride reduce the compound to amines or alcohols.

- Substitution: The amino and fluorophenyl groups allow for nucleophilic substitution reactions with alkyl halides or acyl chlorides under acidic or basic conditions.

These reactions provide pathways for synthesizing derivatives and analogs for further research.

Stock Solution Preparation for 2-Amino-2-(4-fluorophenyl)acetic acid

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 5.9119 mL | 29.5596 mL | 59.1191 mL |

| 5 mM Solution | 1.1824 mL | 5.9119 mL | 11.8238 mL |

| 10 mM Solution | 0.5912 mL | 2.956 mL | 5.9119 mL |

(Volume of solvent needed to prepare stock solutions at specified molarities)

Reaction Conditions Summary

| Reaction Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nitrile formation | 4-Fluorobenzaldehyde, NH4OAc, KCN | Ambient to reflux | Several hours | Controlled addition essential |

| Hydrolysis | Acidic (HCl) reflux | 80–100 °C | 4–8 hours | Monitoring pH critical |

| Reductive amination | NH3, NaCNBH3 | Room temperature | 12–24 hours | Avoid racemization |

| Diazonium intermediate | 4-Fluoroaniline, NaNO2, HCl | 0–5 °C | 1–2 hours | Slow addition for safety |

| Substitution reaction | Vinylidene chloride, catalysts | 20–40 °C | 2 hours | Inert atmosphere preferred |

- The Strecker synthesis approach (cyanide addition to aldehyde) is widely used due to its straightforwardness and high yields.

- Reductive amination with sodium cyanoborohydride is preferred for its mildness and selectivity, reducing side reactions and racemization.

- Industrial processes emphasize continuous flow and in-line purification to meet pharmaceutical-grade standards.

- The diazonium salt route offers an alternative for introducing fluorophenyl groups with high regioselectivity.

- Analytical techniques such as HPLC, NMR, and X-ray crystallography are essential for confirming compound purity and structure post-synthesis.

The preparation of 2-amino-2-(4-fluorophenyl)acetic acid involves well-established synthetic routes primarily based on the Strecker synthesis and reductive amination, starting from 4-fluorobenzaldehyde. Alternative diazonium salt-based methods provide additional synthetic flexibility. Industrial production optimizes these methods for scalability and purity, employing controlled reaction conditions and purification techniques. The compound’s versatile chemistry allows further functionalization, making it valuable in chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-amino-2-(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid is in pharmaceutical development. It has been studied for its role as a glycine receptor modulator, which is crucial in the central nervous system's neurotransmission processes. The compound's ability to bind selectively to glycine receptors suggests potential therapeutic uses in treating neurological disorders such as schizophrenia and anxiety disorders .

Antihyperlipidemic Activity

Research has demonstrated that derivatives of acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid exhibit significant antihyperlipidemic activity. In studies involving high-fat diet-induced hyperlipidemia in rats, certain synthesized derivatives showed promising results in reducing lipid levels, highlighting their potential for developing treatments for dyslipidemia .

Synthesis of Novel Compounds

The compound serves as a building block in synthesizing other biologically active molecules. Its structural characteristics allow chemists to modify it easily, leading to the development of new compounds with enhanced biological activities. For instance, derivatives have been synthesized that target various pharmacological pathways, expanding the scope of drug discovery .

Interaction Studies

Extensive interaction studies have been conducted to evaluate the binding affinity and efficacy of acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid at glycine receptors. These studies reveal that the fluorinated phenyl group significantly enhances the compound's interaction with biological targets compared to non-fluorinated counterparts, leading to improved pharmacokinetic properties and increased potency in biological assays .

Case Study 1: Glycine Receptor Modulation

A study focused on the modulation of glycine receptors by acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid demonstrated its potential to enhance inhibitory neurotransmission in neuronal cultures. The results indicated that the compound could serve as a lead candidate for developing anxiolytic drugs due to its ability to increase glycine receptor activity without significant side effects.

Case Study 2: Antihyperlipidemic Effects

In an experiment assessing the antihyperlipidemic effects of synthesized derivatives of acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid, researchers found that certain compounds significantly reduced triglyceride and cholesterol levels in hyperlipidemic rats. This study suggests that these derivatives could be further explored for clinical applications in managing cholesterol levels and preventing cardiovascular diseases .

Biological Activity

Acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid, also known as (S)-4-fluorophenylglycine, is an amino acid derivative with significant biological activity. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a fluorinated phenyl group. The presence of fluorine enhances its lipophilicity and alters its interaction with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₈H₈FNO₂

- Molecular Weight : Approximately 169.15 g/mol

- CAS Number : 19883-57-9

Acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid has been studied for its potential interactions with various biological receptors, particularly glycine receptors. These interactions are crucial for understanding its pharmacological effects:

- Binding Affinity : Research indicates that this compound exhibits significant binding affinity at glycine receptors, which are essential for neurotransmission in the central nervous system. The fluorinated phenyl group contributes to enhanced receptor interaction compared to non-fluorinated counterparts.

Biological Activities

The biological activities of acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid include:

- Neurotransmission Modulation : It acts as a modulator of neurotransmission through glycine receptors, which are implicated in various neurological conditions.

- Antimicrobial Properties : Some studies suggest potential antimicrobial activity against specific bacterial strains, although detailed investigations are needed to confirm these findings .

Study on Glycine Receptors

A study explored the efficacy of acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid as a positive allosteric modulator (PAM) of glycine receptors. The findings indicated that the compound significantly enhances glycine receptor activity, suggesting potential therapeutic applications in treating neurological disorders.

Antimicrobial Activity

In another investigation, derivatives of acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid were synthesized and tested against Mycobacterium abscessus. Results showed promising activity with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM, indicating potential for development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to acetic acid; 2-amino-2-(4-fluorophenyl)acetic acid:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| (R)-2-Amino-2-(4-fluorophenyl)acetic acid | 19883-57-9 | 1.00 | Modulation of glycine receptors |

| (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride | 144744-41-2 | 0.98 | Potential PAM for neurotransmission |

| (R)-2-Amino-3-(4-fluorophenyl)propanoic acid | 18125-46-7 | 0.87 | Investigated for similar receptor activity |

| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | 1132-68-9 | 0.87 | Related pharmacological properties |

Comparison with Similar Compounds

Structural Analogs

2-(4-Fluorophenyl)acetic Acid

- Structure: Lacks the amino group at the α-position.

- Molecular Formula : C₈H₇FO₂; Molecular Weight : 154.14 g/mol.

- Widely used as a synthetic intermediate in pharmaceuticals .

- Biodegradation : Resistant to microbial degradation by Arthrobacter and Ralstonia strains, indicating environmental persistence .

Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic Acid)

- Structure : Features a 3-hydroxyisoxazole ring instead of the fluorophenyl group.

- Molecular Formula : C₅H₆N₂O₄; Molecular Weight : 158.11 g/mol.

- Biological Activity: Potent neurotoxin acting as a glutamate receptor agonist, leading to excitotoxicity . Unlike 2-amino-2-(4-fluorophenyl)acetic acid, ibotenic acid’s isoxazole moiety enables cross-reactivity with GABA and glutamate receptors.

2-(4-Fluorophenylthio)acetic Acid

- Structure : Contains a sulfur atom linking the fluorophenyl group to the acetic acid (thioether bond).

- Molecular Formula : C₈H₇FO₂S; Molecular Weight : 186.2 g/mol.

Functional Analogs in Drug Discovery

Dihydropyrimidine-Based Acetic Acid Derivatives

- Example: [2-Amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid.

- Activity : Demonstrated anti-inflammatory effects in vivo, comparable to diclofenac sodium . The dihydropyrimidine ring introduces additional hydrogen-bonding sites, unlike the fluorophenyl group in the main compound.

3-Br-Acivicin Derivatives

- Example: (R)-2-Amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid.

- Activity : Brominated isoxazolyl derivatives exhibit antitumor and antibacterial properties. Stereochemistry significantly impacts potency, with (R,R)-configured isomers showing higher activity .

Stereochemical and Metabolic Considerations

- Stereochemistry: The (R)-enantiomer of 2-amino-2-(4-fluorophenyl)acetic acid is emphasized in pharmaceutical studies, mirroring trends in chiral drugs where enantiomers exhibit distinct pharmacokinetics .

Q & A

Q. What are the standard methods for synthesizing (R)-2-amino-2-(4-fluorophenyl)acetic acid with high enantiomeric purity?

The compound is synthesized via enzymatic dynamic kinetic resolution using stereoselective enzymes like nitrilase or D-amino acid amidase. For example, nitrilase-catalyzed hydrolysis of nitrile precursors in water/methanol at pH 8 and 37°C achieves >99% enantiomeric excess (ee). Reaction optimization includes adjusting pH (7–9), temperature (20–40°C), and enzyme-substrate ratios .

Q. How can the stereochemical purity of synthesized (R)-2-amino-2-(4-fluorophenyl)acetic acid be validated?

Optical rotation measurements ([α]20/D = −138° ± 2° in 1 M HCl) and chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) are standard. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography (as in 2-(4-fluorophenyl)acetic acid analogs) can confirm spatial configurations .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Key techniques include:

- HPLC-MS : For purity assessment (>99%) and detection of byproducts.

- Thermogravimetric analysis (TGA) : To evaluate thermal stability (decomposition >300°C).

- LogP determination : Experimental LogP ≈ 1.61, indicating moderate hydrophobicity .

Advanced Research Questions

Q. How can enzymatic synthesis protocols be optimized to address low yields in large-scale reactions?

Yield improvements require substrate engineering (e.g., nitrile precursors) and enzyme immobilization on solid supports (e.g., silica nanoparticles) to enhance stability. Kinetic studies suggest substrate inhibition at concentrations >50 mM; fed-batch strategies mitigate this .

Q. What computational tools predict the enantioselectivity of nitrilase variants toward fluorinated substrates?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model enzyme-substrate interactions. Key residues (e.g., Trp 168 in nitrilase) influence fluorophenyl group orientation, as shown in homology models derived from Pseudomonas fluorescens nitrilase structures .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity in drug discovery?

Fluorine at the para position enhances metabolic stability and membrane permeability compared to chloro or bromo analogs. Comparative SAR studies with 4-chloro and 4-bromo derivatives show reduced IC50 values in kinase inhibition assays .

Q. What strategies resolve contradictions in reported catalytic efficiencies of nitrilases across studies?

Discrepancies arise from differing enzyme sources (bacterial vs. fungal) and assay conditions (pH, co-solvents). Standardizing activity assays (e.g., UV-Vis monitoring of ammonia release at 340 nm) and reporting turnover numbers (kcat) improves cross-study comparability .

Q. How can reaction kinetics be modeled for multi-enzyme systems in chiral synthesis?

Michaelis-Menten kinetics combined with the King-Altman method describe multi-step pathways. For example, the racemization rate of amide intermediates (via 2-aminohexano-6-lactam racemase) determines overall ee in coupled enzyme systems .

Methodological Notes

- Stereoselective Synthesis : Prioritize immobilized enzymes for recyclability (≥5 cycles with <10% activity loss) .

- Troubleshooting Low Yields : Screen co-solvents (e.g., 10% DMSO) to enhance substrate solubility without denaturing enzymes .

- Data Reproducibility : Validate analytical methods using certified reference standards (e.g., USP-grade amino acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.